Sardomozide

Overview

Description

Mechanism of Action

Target of Action

Sardomozide, also known as 4-Aiah, primarily targets the enzyme S-adenosylmethionine decarboxylase (SAMDC) . SAMDC plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and differentiation .

Mode of Action

This compound acts as an inhibitor of SAMDC . It binds to the enzyme, thereby reducing its activity. Following treatment with this compound, intracellular SAMDC activity is reduced . This interaction leads to changes in the cellular levels of polyamines, which can affect various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyamine biosynthesis pathway . By inhibiting SAMDC, this compound disrupts the production of polyamines. Polyamines, such as spermidine and spermine, are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . Therefore, the inhibition of SAMDC by this compound can have significant downstream effects on these processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of polyamine biosynthesis . This can lead to a decrease in cell proliferation, as polyamines are essential for cell growth and differentiation . In the context of cancer cells, this could potentially lead to a reduction in tumor growth .

Biochemical Analysis

Biochemical Properties

Sardomozide interacts with the enzyme SAMDC, inhibiting its activity . SAMDC is a crucial enzyme in the polyamine biosynthesis pathway, catalyzing the decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine, a key intermediate in the synthesis of polyamines . By inhibiting SAMDC, this compound can potentially disrupt the production of polyamines, affecting various biochemical reactions within the cell .

Cellular Effects

This compound’s inhibition of SAMDC can have profound effects on cellular processes. Polyamines are involved in a variety of cellular functions, including DNA stabilization, gene expression, and cell proliferation . By inhibiting polyamine synthesis, this compound can potentially influence these processes. For example, it has been observed that treatment with this compound can reduce intracellular SAMDC activity to 10% of control, indicating a significant impact on cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with SAMDC. It binds to the enzyme, inhibiting its activity and thereby disrupting the synthesis of polyamines . This can lead to changes in gene expression, as polyamines are known to influence the transcription and translation of certain genes . Furthermore, the disruption of polyamine synthesis can affect cellular signaling pathways and metabolic processes, given the role of polyamines in these areas .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, following treatment for 48 hours with this compound, intracellular SAMDC activity is reduced to 10% of control This suggests that the compound has a lasting effect on cellular function

Metabolic Pathways

This compound is involved in the polyamine biosynthesis pathway by inhibiting the enzyme SAMDC . This can potentially affect metabolic flux and metabolite levels within the cell. Detailed information on the specific metabolic pathways that this compound interacts with, including any enzymes or cofactors, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: ADU-S100 ammonium salt is synthesized through a series of chemical reactions involving the formation of cyclic dinucleotides. The preparation involves the use of bisphosphorothioate analogs of cyclic adenosine monophosphate (c-di-AMP), which are then modified to enhance their stability and biological activity .

Industrial Production Methods: In industrial settings, ADU-S100 ammonium salt is often prepared using liposomal delivery systems to improve its stability and efficacy. The compound is incorporated into cationic liposomes, which protect it from degradation and enhance its delivery to target cells .

Chemical Reactions Analysis

Types of Reactions: ADU-S100 ammonium salt primarily undergoes activation reactions within the STING pathway. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The activation of ADU-S100 ammonium salt involves its recognition by the endoplasmic reticulum-resident receptor STING, followed by the recruitment of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) .

Major Products Formed: The major products formed from the activation of ADU-S100 ammonium salt are type I interferons and other cytokines, which play a crucial role in the immune response against cancer cells .

Scientific Research Applications

ADU-S100 ammonium salt has been extensively studied for its applications in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity . Additionally, it has been used in combination with other therapeutic agents to overcome immune tolerance and promote tumor-specific CD8+ T-cell responses . Research has also explored its potential in treating various types of cancers, including metastatic melanoma and solid tumors .

Comparison with Similar Compounds

Similar Compounds:

- 2’3’-c-di-AM (PS)2 (Rp,Rp) disodium salt

- 2’3’-c-di-AM (PS)2 (Rp,Rp) enantiomer ammonium salt

Uniqueness: ADU-S100 ammonium salt is unique due to its enhanced stability and lipophilicity compared to other cyclic dinucleotides. Its ability to activate all known human and murine STING alleles makes it a potent and versatile STING agonist . Additionally, its formulation in liposomal delivery systems further enhances its efficacy and stability .

Biological Activity

Sardomozide, a compound recognized for its inhibitory effects on S-adenosylmethionine decarboxylase (SAMDC), plays a significant role in the metabolism of polyamines, which are essential for various cellular functions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

This compound functions primarily as a potent inhibitor of SAMDC, an enzyme critical in the polyamine biosynthesis pathway. By inhibiting SAMDC, this compound disrupts the conversion of S-adenosylmethionine (SAM) into methylthioadenosine (MTA) and carbon dioxide (CO2). This inhibition leads to decreased levels of polyamines such as spermidine and spermine, which are vital for cellular processes including DNA stabilization, cell growth, and proliferation. The resulting reduction in polyamines can trigger cell cycle arrest and apoptosis in cancer cells .

Inhibition of Polyamine Synthesis

This compound has demonstrated significant biological activity in various studies:

- IC50 Values : In rat liver assays, this compound exhibited an IC50 value of approximately 0.005 µM, indicating its high potency as an SAMDC inhibitor.

- Cellular Effects : The inhibition of SAMDC by this compound has been linked to alterations in protein translation mechanisms and gene expression modulation. Studies show that it can influence frameshifting efficiency in mRNA translation .

Case Studies and Clinical Trials

Several clinical studies have investigated the effects of this compound on cancer patients:

- Phase I Trials : Early phase I trials indicated that this compound was well-tolerated among patients with advanced solid tumors. The studies aimed to assess the maximum tolerated dose (MTD) and pharmacokinetics of the compound .

- Combination Therapies : Research has explored combining this compound with other therapeutic agents to enhance antitumor activity. For instance, a study examined the effects of combining this compound with cytarabine, revealing promising results in blocking neuroblastoma initiation .

Applications in Biomedical Research

This compound's role as a SAMDC inhibitor positions it as a potential therapeutic candidate for diseases characterized by dysregulated polyamine metabolism, particularly cancer. Its ability to modulate polyamine levels makes it relevant for:

- Cancer Therapy : Given its mechanism of action, this compound is being explored for its potential in treating various cancers where polyamine metabolism is altered.

- Photopharmacology : Recent advancements include the development of photoswitchable drugs using this compound as a model compound. This approach aims to create drugs with controllable activity profiles under specific light conditions.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Inhibition Potency | IC50 ~ 0.005 µM in rat liver assays |

| Cellular Impact | Induces cell cycle arrest and apoptosis in cancer cells |

| Clinical Trials | Well-tolerated in phase I trials; ongoing investigations |

| Combination Therapy | Enhanced effects when combined with cytarabine |

| Innovative Applications | Development of photoswitchable drugs |

Properties

IUPAC Name |

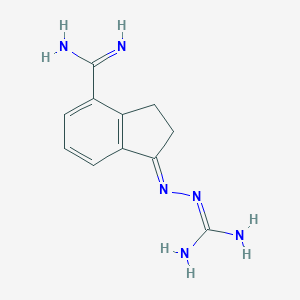

1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPGNVSXMAUSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869976 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149400-88-4 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.